4-(Chloromethyl)-1-methoxyisoquinoline

Übersicht

Beschreibung

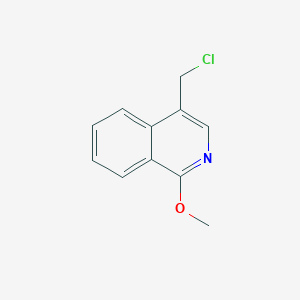

4-(Chloromethyl)-1-methoxyisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinoline. The presence of a chloromethyl group at the 4-position and a methoxy group at the 1-position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-methoxyisoquinoline typically involves the chloromethylation of 1-methoxyisoquinoline. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent such as dichloromethane (CH2Cl2) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloromethyl)-1-methoxyisoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of isoquinoline carboxylic acids or aldehydes.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Reactivity

4-(Chloromethyl)-1-methoxyisoquinoline possesses a methoxy group at the 1-position and a chloromethyl group at the 4-position of the isoquinoline framework. The chloromethyl group enhances its reactivity, facilitating nucleophilic substitution reactions with various biological nucleophiles such as amines and thiols, leading to diverse substituted isoquinoline derivatives .

Anti-HIV Activity

Research has indicated that isoquinoline derivatives, including this compound, exhibit promising anti-HIV activity. A study synthesized a series of isoquinoline derivatives and evaluated their efficacy against HIV, highlighting the therapeutic potential of compounds with this structural motif . The ability of these compounds to inhibit viral replication is crucial for developing new antiviral therapies.

Rho-Kinase Inhibition

Substituted isoquinolines, including derivatives of this compound, have been identified as potential Rho-kinase inhibitors. Rho-kinase plays a significant role in various diseases, including hypertension and cancer. Compounds that inhibit Rho-kinase can be beneficial in treating cardiovascular diseases and certain types of cancer .

Cytotoxic Activity

Recent studies have explored the cytotoxic properties of calix arene derivatives synthesized using this compound as a precursor. These derivatives demonstrated significant inhibition of cancer cell proliferation in various human cancer cell lines, including DLD-1, A549, HEPG2, and PC-3 cells. This suggests that the compound can serve as a key intermediate in developing anticancer agents.

Synthetic Applications

The chloromethyl group in this compound allows for efficient chloromethylation processes, enabling the introduction of the chloromethyl group into other aromatic compounds. This property expands its utility in synthetic organic chemistry, making it valuable for constructing more complex molecular architectures with enhanced biological activities .

Summary Table of Applications

Case Studies

- Anti-HIV Study : A series of isoquinoline derivatives were synthesized and tested for anti-HIV activity. Among these, some derivatives exhibited low nanomolar potency against HIV, indicating their potential as therapeutic agents .

- Cytotoxicity Evaluation : In an investigation involving calix arene derivatives synthesized from this compound, researchers found that these compounds effectively inhibited the growth of multiple cancer cell lines in a dose-dependent manner. This highlights the compound's utility in anticancer drug development.

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-1-methoxyisoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Chloromethyl)phenyltrimethoxysilane: Used in sol-gel chemistry and catalysis.

4-(Chloromethyl)benzoic acid: Utilized in the synthesis of various pharmaceuticals and polymers.

4-(Chloromethyl)benzyl chloride: Commonly used in organic synthesis as a building block for more complex molecules.

Uniqueness

4-(Chloromethyl)-1-methoxyisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of a chloromethyl and methoxy group allows for diverse chemical modifications and applications in various fields.

Biologische Aktivität

4-(Chloromethyl)-1-methoxyisoquinoline is a synthetic compound belonging to the isoquinoline family, characterized by the presence of a methoxy group at the 1-position and a chloromethyl group at the 4-position. This structural arrangement enhances its reactivity and potential for biological activity, making it a subject of interest in medicinal chemistry. Research has indicated that isoquinoline derivatives can exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Notably, this compound has been investigated for its potential anti-HIV properties.

The chloromethyl group in this compound serves as an electrophilic site, facilitating nucleophilic substitution reactions with biological nucleophiles such as amines and thiols. The synthesis of this compound typically involves several key steps:

- Formation of Isoquinoline Skeleton : The initial step involves constructing the isoquinoline core through cyclization reactions.

- Chloromethylation : The introduction of the chloromethyl group is achieved via chloromethylation methods, which can involve reagents such as chloromethyl methyl ether.

- Methoxylation : The methoxy group is introduced using methanol under acidic conditions.

Anti-HIV Activity

Research has highlighted the anti-HIV potential of this compound. A series of isoquinoline derivatives were synthesized and evaluated for their efficacy against HIV-1. In vitro studies demonstrated that certain derivatives exhibited significant inhibitory effects on HIV replication. The mechanism appears to involve interference with viral entry or replication processes, although specific pathways remain to be fully elucidated.

Cytotoxicity Studies

The cytotoxic properties of this compound have been investigated against various human cancer cell lines, including DLD-1 (colon cancer), A549 (lung cancer), HEPG2 (liver cancer), and PC-3 (prostate cancer). Results indicated that this compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

The mechanism of action for this compound involves its interaction with cellular nucleophiles, leading to modifications in cellular processes. It is hypothesized that the chloromethyl group can undergo nucleophilic attack by glutathione or other thiol-containing molecules, potentially disrupting cellular homeostasis and triggering apoptotic pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methoxyisoquinoline | Methoxy group at position 1 | Lacks chloromethyl group; less reactive |

| 4-(Bromomethyl)-1-methoxyisoquinoline | Bromomethyl group instead of chloromethyl | Different halogen may affect reactivity |

| 6-Methoxy-4-chloroisoquinoline | Chlorine at position 4 but methoxy at position 6 | Different position alters properties |

| 1-Hydroxymethyl-isoquinoline | Hydroxymethyl instead of chloromethyl | More polar; potential for different biological activity |

This table illustrates how variations in substituent positions and types can influence both reactivity and biological activity.

Case Studies

Several studies have explored the biological activities associated with isoquinoline derivatives:

- A study conducted by researchers synthesized various isoquinoline derivatives, including this compound, and assessed their anti-HIV activity using a range of assays. The results indicated that modifications to the isoquinoline structure significantly impacted antiviral efficacy.

- Another investigation focused on the cytotoxic effects of this compound against different cancer cell lines, revealing promising results that warrant further exploration in preclinical models.

Eigenschaften

IUPAC Name |

4-(chloromethyl)-1-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-14-11-10-5-3-2-4-9(10)8(6-12)7-13-11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLOWMRLVRAOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C2=CC=CC=C21)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.